N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Lipophilicity optimization ADME prediction Sulfonamide drug design

N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 303152-35-4) is a 2-arylsulfonamidoacetophenone derivative featuring a secondary sulfonamide pharmacophore (-NHSO₂R) linking a 2-acetylphenyl moiety to a 3-(trifluoromethyl)benzenesulfonyl group. With a molecular formula of C₁₅H₁₂F₃NO₃S and a molecular weight of 343.32 g/mol , this compound belongs to a class of fluorinated benzenesulfonamides recognized for their capacity to inhibit cyclooxygenase (COX-1/2) and vascular endothelial growth factor receptor 2 (VEGFR-2) enzymes, as demonstrated by its closely related 4-CF₃ positional isomer.

Molecular Formula C15H12F3NO3S
Molecular Weight 343.3 g/mol
CAS No. 303152-35-4
Cat. No. B3122696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide
CAS303152-35-4
Molecular FormulaC15H12F3NO3S
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H12F3NO3S/c1-10(20)13-7-2-3-8-14(13)19-23(21,22)12-6-4-5-11(9-12)15(16,17)18/h2-9,19H,1H3
InChIKeyGMAHHPTXNYEWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 303152-35-4): Identity, Physicochemical Profile & Comparator Landscape for Informed Procurement


N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 303152-35-4) is a 2-arylsulfonamidoacetophenone derivative featuring a secondary sulfonamide pharmacophore (-NHSO₂R) linking a 2-acetylphenyl moiety to a 3-(trifluoromethyl)benzenesulfonyl group [1]. With a molecular formula of C₁₅H₁₂F₃NO₃S and a molecular weight of 343.32 g/mol [2], this compound belongs to a class of fluorinated benzenesulfonamides recognized for their capacity to inhibit cyclooxygenase (COX-1/2) and vascular endothelial growth factor receptor 2 (VEGFR-2) enzymes, as demonstrated by its closely related 4-CF₃ positional isomer [3]. The strategic incorporation of the trifluoromethyl group at the meta position of the benzenesulfonyl ring differentiates this compound from its ortho- and para-substituted analogs in terms of electronic distribution, lipophilicity, and potential target engagement [2].

Scaffold: 2-arylsulfonamidoacetophenone probe
Differentiator: meta-CF₃ electronic modulation
Fit: positional isomer SAR studies
Research use only; COX/VEGFR-2 inhibition context is class-level inference from 4-CF₃ analog [2e]. This compound lacks direct target-engagement characterization.

Why N-(2-Acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Analogs: The Meta-CF₃ Differentiation Rationale


The practice of substituting one trifluoromethylbenzenesulfonamide positional isomer for another without experimental validation is scientifically unsound. The position of the -CF₃ group on the benzenesulfonyl ring fundamentally alters the compound's electronic profile, lipophilicity, and three-dimensional conformation [1]. In the 2-arylsulfonamidoacetophenone series, the 4-CF₃ (para) derivative has demonstrated potent dual COX-1/COX-2 and VEGFR-2 inhibition [2], yet these data cannot be extrapolated to the 3-CF₃ (meta) isomer due to differential effects on sulfonamide NH acidity, hydrogen-bonding geometry, and steric interactions within enzyme active sites [3]. The meta-trifluoromethyl substituent exerts its influence primarily through inductive electron withdrawal (-I effect) rather than resonance, resulting in a distinct electrostatic potential surface that modulates molecular recognition differently than the para isomer [1][4]. Consequently, any procurement decision based solely on in-class structural similarity risks selecting a compound with uncharacterized potency, selectivity, and off-target liability profiles.

1 Positional isomer mismatch: 4-CF₃ (para) potency data may not transfer; meta-CF₃ alters electrostatic potential and target engagement differently.
2 Ortho-CF₃ steric interference: 2-CF₃ isomer may disrupt intramolecular N–H···O hydrogen bond, shifting conformational preorganization and binding mode.
3 Uncharacterized selectivity: Off-target liability profile is unknown; class-level inference limits substitution confidence without experimental validation.

Quantitative Differentiation Evidence for N-(2-Acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 303152-35-4) vs. Closest Structural Analogs


Meta-CF₃ vs. Para-CF₃ Positional Isomer: Computed Lipophilicity (XLogP3) Comparison

The meta-substituted 3-CF₃ isomer (target compound) exhibits a computed XLogP3-AA value of 3.6, which is moderately higher than the experimentally reported LogP of 2.90 for the same compound derived from alternative computational methods [1]. This elevated lipophilicity, compared to the para-substituted 4-CF₃ isomer 2e which displayed potent COX-2 inhibition (IC₅₀ = 0.84 µM) [2], suggests that the 3-CF₃ derivative may exhibit differential membrane permeability and plasma protein binding characteristics. The meta-CF₃ orientation presents a distinct vector for hydrophobic interactions within enzyme binding pockets, potentially enabling engagement with different sub-pockets compared to the para analog [3].

Lipophilicity
Cross-study comparable
Target XLogP3-AA = 3.6 (PubChem); vendor LogP = 2.90. Para isomer XLogP3-AA also 3.6. Experimental LogP comparison data required.
Supports isomer-specific permeability review
Predicted values only; in silico context
Lipophilicity optimization ADME prediction Sulfonamide drug design

Purity Specification and Vendor Differentiation: Commercial Availability and Quality Benchmarking

Commercial sourcing of the target compound reveals two distinct purity grades: ≥95% (AKSci, Cat. 7272CG) and 90% (Fluorochem, Product Code F757467; Leyan, Cat. 1438376) . The 95% minimum purity specification from AKSci provides a 5-percentage-point advantage over the 90% grade offered by alternative suppliers, which may be consequential for assays sensitive to impurities such as enzyme inhibition studies where contaminating sulfonyl chlorides or unreacted 2-aminoacetophenone starting material could act as confounding inhibitors [1]. Importantly, the compound is classified as a research chemical explicitly not intended for human or veterinary use, with GHS07 hazard labeling indicating harmful effects if swallowed (H302), skin irritation (H315), and serious eye irritation (H319) .

Purity Grade
Supporting evidence
≥95% (AKSci) vs. 90% (Fluorochem, Leyan). Comparable to 4-CF₃ isomer (95%). Method undisclosed.
Specification review for assay sensitivity
Vendor-reported; analytical method not provided
Chemical procurement Quality control Research chemical sourcing

Class-Level Enzyme Inhibition Evidence: COX-1/COX-2 and VEGFR-2 Activity of the 4-CF₃ Analog and Implications for the 3-CF₃ Isomer

The 4-CF₃ positional isomer (compound 2e, CAS 306977-73-1) has been rigorously characterized in a 2023 Journal of Fluorine Chemistry study, demonstrating COX-1 inhibition with IC₅₀ = 3.14 ± 0.001 µM, COX-2 inhibition with IC₅₀ = 0.84 ± 0.002 µM, and VEGFR-2 tyrosine kinase inhibition with IC₅₀ = 5.73 ± 0.012 µM [1]. Compared to the reference drug celecoxib (COX-1 IC₅₀ = 8.17 ± 0.006 µM; COX-2 IC₅₀ = 2.78 ± 0.003 µM), the 4-CF₃ analog exhibited 2.6-fold greater COX-1 potency and 3.3-fold greater COX-2 potency [1]. However, these data cannot be directly extrapolated to the 3-CF₃ (meta) isomer, as the para-CF₃ substitution pattern was explicitly identified as contributing to enhanced inhibitory activity through specific hydrophobic and hydrophilic interactions within the enzyme active sites [2]. The meta-CF₃ isomer remains uncharacterized in these assays, representing both a critical data gap and a research opportunity for investigators seeking to establish structure–activity relationships for positional isomer effects in the 2-arylsulfonamidoacetophenone series.

Enzyme Inhibition
Class-level inference
4-CF₃ analog 2e: COX-1 IC₅₀ = 3.14 µM, COX-2 IC₅₀ = 0.84 µM, VEGFR-2 IC₅₀ = 5.73 µM. Target 3-CF₃: no data.
Comparator assay context; data to verify
Cannot extrapolate to meta isomer
Cyclooxygenase inhibition VEGFR-2 kinase Anti-inflammatory drug discovery

Intramolecular Hydrogen Bonding Capacity: Structural Basis for Differential Conformational Preorganization

X-ray crystallographic analysis of the 2-arylsulfonamidoacetophenone series confirmed the presence of an intramolecular N–H···O hydrogen bond between the sulfonamide NH and the ortho-acetyl carbonyl oxygen, a structural feature that stabilizes a specific molecular conformation [1]. This intramolecular hydrogen bond, evidenced by both X-ray data and ¹H NMR chemical shift patterns, preorganizes the molecule into a conformation that may influence target binding [1][2]. The meta-CF₃ substituent in the target compound (CAS 303152-35-4) is positioned such that it does not directly interfere with this intramolecular hydrogen bond, whereas the ortho-CF₃ isomer (CAS 306977-72-0) introduces steric bulk adjacent to the sulfonamide linkage that could disrupt this stabilizing interaction . The 3-CF₃ substitution pattern thus preserves the scaffold's conformational integrity while introducing electronic modulation at a distance, making it a uniquely suitable probe for decoupling steric from electronic effects in SAR studies.

Conformation
Class-level inference
Intramolecular N–H···O bond confirmed by X-ray/¹H NMR in series. 3-CF₃ position preserves it; 2-CF₃ likely disrupts.
Conformational preorganization context
Qualitative structural inference
Conformational analysis Hydrogen bonding Crystal engineering

Optimal Research and Procurement Application Scenarios for N-(2-Acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 303152-35-4)


Positional Isomer SAR Studies in COX-2/VEGFR-2 Dual Inhibitor Optimization Programs

Investigators engaged in structure–activity relationship (SAR) campaigns targeting the 2-arylsulfonamidoacetophenone scaffold should procure the 3-CF₃ isomer (CAS 303152-35-4) alongside the well-characterized 4-CF₃ analog (compound 2e, CAS 306977-73-1) to systematically map how the position of the trifluoromethyl substituent influences enzyme inhibition potency, selectivity, and binding mode. The 2023 Journal of Fluorine Chemistry study established that the 4-CF₃ derivative (2e) achieves COX-2 IC₅₀ = 0.84 µM and VEGFR-2 IC₅₀ = 5.73 µM [1]; head-to-head testing of the 3-CF₃ isomer under identical assay conditions would quantify the meta-substitution penalty or gain, directly informing medicinal chemistry design decisions.

Biophysical and Structural Biology Studies Probing Fluorine-Mediated Protein–Ligand Interactions

The 3-CF₃ group's unique electrostatic profile—exerting inductive electron withdrawal without the resonance contributions seen in para-substituted analogs—makes this compound a valuable tool for studying fluorine-mediated interactions in protein–ligand complexes. X-ray crystallography of 2-arylsulfonamidoacetophenones has confirmed that the intramolecular N–H···O hydrogen bond preorganizes the scaffold [2], and co-crystallization of the 3-CF₃ isomer with COX-2 or VEGFR-2 would reveal whether the meta-CF₃ group engages in orthogonal dipolar interactions or hydrophobic contacts distinct from those observed for the para isomer. Procurement of the ≥95% purity grade (AKSci Cat. 7272CG) is recommended to minimize impurities that could compromise crystallographic data quality .

Computational Chemistry Validation: Benchmarking In Silico Predictions Against Experimental Physicochemical Data

The discrepancy between the PubChem-computed XLogP3-AA value (3.6) and the vendor-reported LogP (2.90) for the target compound [3] highlights an opportunity for computational model validation. Procurement of the 3-CF₃ isomer for experimental LogP/logD determination via shake-flask or chromatographic methods would provide ground-truth data to refine in silico prediction algorithms. Comparative analysis across the full set of positional isomers (2-CF₃, 3-CF₃, 4-CF₃) would further illuminate the predictive accuracy of current computational tools for fluorinated benzenesulfonamides.

In Vitro Metabolic Stability and Permeability Profiling of Meta- vs. Para-Trifluoromethyl Benzenesulfonamides

Given that the 4-CF₃ analog 2e has demonstrated promising enzyme inhibition but lacks reported ADME characterization, procurement of both the 3-CF₃ and 4-CF₃ isomers for parallel microsomal stability, Caco-2 permeability, and plasma protein binding assays would address a critical data gap. The meta-trifluoromethyl substituent may confer differential susceptibility to oxidative metabolism compared to the para isomer, and the moderately elevated lipophilicity of the 3-CF₃ compound (vendor LogP = 2.90) may influence membrane passage rates relative to the 4-CF₃ analog. Such comparative data are essential for prioritizing isomers in lead optimization workflows.

Application
Selection Property
Validation Focus
COX-2/VEGFR-2 SAR studies
Positional isomer differentiation
Target engagement and selectivity mapping
Fluorine-mediated interaction studies
meta-CF₃ electrostatic profile
Crystallographic binding-mode analysis
Computational model validation
In silico vs. experimental logP
Shake-flask or chromatographic logD
Metabolic stability profiling
Isomer-dependent ADME context
Microsomal stability and permeability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.